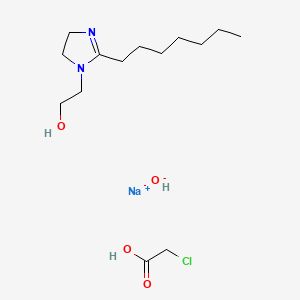![molecular formula C20H17N B13763418 7-ethyl-9-methylbenzo[c]acridine CAS No. 63039-89-4](/img/structure/B13763418.png)
7-ethyl-9-methylbenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-9-methylbenzo[c]acridine is a derivative of acridine, a heterocyclic compound known for its broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of this compound, characterized by its ethyl and methyl substituents, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 7-ethyl-9-methylbenzo[c]acridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 9-aminoacridine derivatives with suitable aldehydes or ketones in the presence of acidic catalysts such as trifluoroacetic acid (TFA) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-Ethyl-9-methylbenzo[c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-9-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool in studying DNA interactions and mechanisms.
Wirkmechanismus
The primary mechanism of action of 7-ethyl-9-methylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as DNA replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer, leading to the unwinding of the DNA helix . Additionally, the compound may inhibit enzymes such as topoisomerases, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Ethyl-9-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties, amsacrine also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): This compound has shown promising anticancer activity and is currently under clinical investigation.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with significant anticancer potential.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
63039-89-4 |
|---|---|
Molekularformel |
C20H17N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
7-ethyl-9-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-3-15-17-10-9-14-6-4-5-7-16(14)20(17)21-19-11-8-13(2)12-18(15)19/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
CMDIHSKBZAUELP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


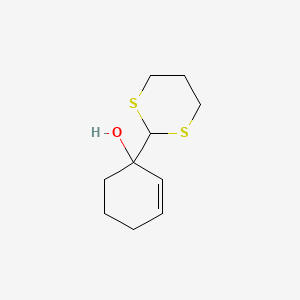
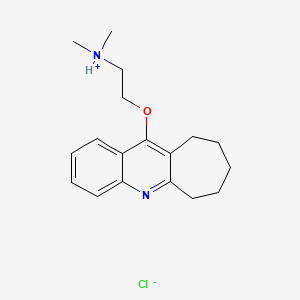
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
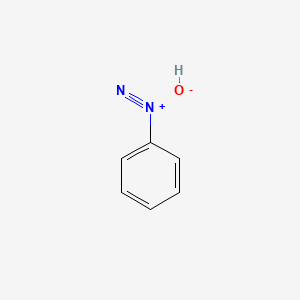
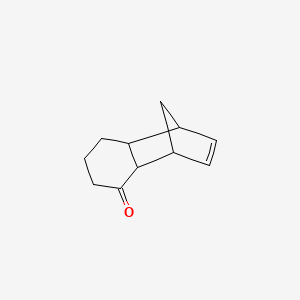
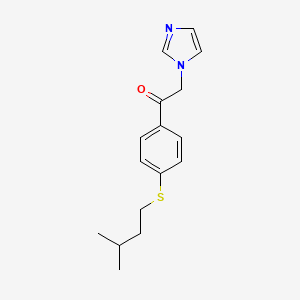
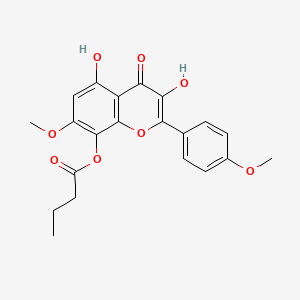
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
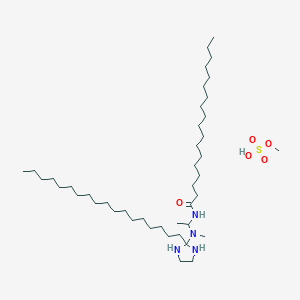
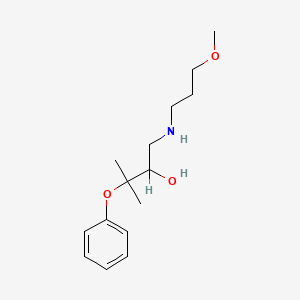
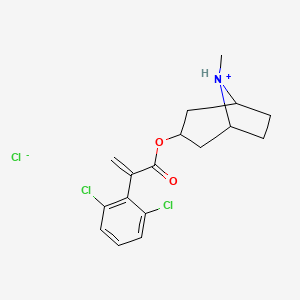
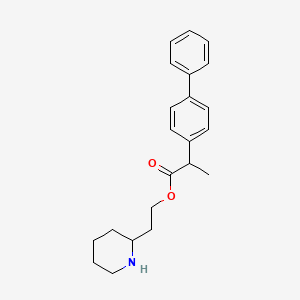
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
